molecular formula C16H18O9 B1222021 cis-Chlorogenic acid CAS No. 15016-60-1

cis-Chlorogenic acid

Cat. No.: B1222021
CAS No.: 15016-60-1
M. Wt: 354.31 g/mol
InChI Key: CWVRJTMFETXNAD-XYXZIBEBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: cis-Chlorogenic acid can be synthesized through the esterification of caffeic acid and quinic acid. This reaction typically involves the use of hydroxyl cinnamoyl-CoA:quinate hydroxyl cinnamoyl transferase (HQT) as a catalyst . Another method involves the esterification of chlorogenic acid with methanol over Amberlite IR120-H to obtain methyl chlorogenate .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as coffee beans and certain higher plants. The extraction process includes methods like accelerated solvent extraction, microwave-assisted solvent extraction, and focused ultrasound-assisted solvent extraction .

Chemical Reactions Analysis

Types of Reactions: cis-Chlorogenic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Due to its catechol moiety and extended side chain conjugation, it easily forms a resonance-stabilized phenoxy radical, accounting for its powerful antioxidant potential .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products Formed: The major products formed from the reactions of this compound include various derivatives such as methyl chlorogenate and other esterified forms .

Properties

CAS No.

15016-60-1

Molecular Formula

C16H18O9

Molecular Weight

354.31 g/mol

IUPAC Name

(1S,3R,4R,5R)-3-[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/b4-2-/t11-,12-,14-,16+/m1/s1

InChI Key

CWVRJTMFETXNAD-XYXZIBEBSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C\C2=CC(=C(C=C2)O)O)O)O

SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O

327-97-9

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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